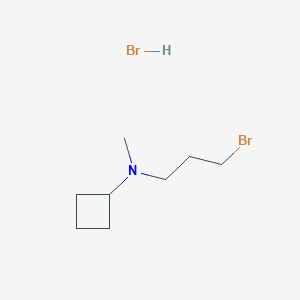

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide: is an organic compound that belongs to the class of amines. It is characterized by the presence of a bromopropyl group attached to a cyclobutanamine structure, with an additional methyl group. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide typically involves the reaction of cyclobutanamine with 3-bromopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to yield the corresponding amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.

Oxidation: Potassium permanganate, aqueous medium, room temperature.

Reduction: Lithium aluminum hydride, anhydrous ether, low temperature.

Major Products Formed:

Substitution: Various substituted amines, thiols, or ethers.

Oxidation: Amine oxides.

Reduction: Primary or secondary amines.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis: This compound serves as a crucial intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It facilitates the introduction of the propylamine group into various molecular frameworks .

- Building Block for Functional Materials: Utilized in the development of functional materials, its unique structure allows for modifications that enhance material properties.

Biology

- Cellular Studies: The compound is employed to investigate the effects of brominated amines on cellular processes. It can modify proteins or nucleic acids through alkylation reactions, providing insights into biological mechanisms.

- Drug Development: Its ability to undergo diverse chemical transformations positions it as a valuable tool in medicinal chemistry, aiding in the discovery of new therapeutic agents.

Medicine

- Potential Anticancer Agent: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent. It has been linked to apoptosis induction in various cancer models .

- Antimicrobial Activity: The compound has shown promise in antimicrobial applications, with studies indicating effectiveness against both Gram-positive and Gram-negative bacteria .

Data Tables

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against various bacterial strains |

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide on several cancer cell lines. Results indicated significant reductions in cell viability, supporting its potential role as an anticancer agent through mechanisms involving apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

In a comparative study of alkaloid derivatives, this compound exhibited notable antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged significantly based on structural variations within similar compounds.

Mécanisme D'action

The mechanism of action of N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromopropyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA, leading to modifications that affect their function. The compound can also act as an alkylating agent, introducing alkyl groups into target molecules and altering their activity.

Comparaison Avec Des Composés Similaires

N-(3-Bromopropyl)cyclobutanamine: Lacks the methyl group, leading to different reactivity and applications.

N-Methylcyclobutanamine: Lacks the bromopropyl group, resulting in different chemical properties and uses.

N-(3-Chloropropyl)-N-methylcyclobutanamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

Uniqueness: N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide is unique due to the presence of both the bromopropyl and methyl groups, which confer specific reactivity and versatility in chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in synthetic chemistry and scientific research.

Activité Biologique

N-(3-Bromopropyl)-N-methylcyclobutanamine;hydrobromide is a brominated amine compound with significant potential in both synthetic and biological applications. This article delves into its synthesis, biological activity, and implications in medicinal chemistry, supported by research findings and case studies.

Synthetic Routes

The synthesis of this compound typically involves the reaction of cyclobutanamine with 3-bromopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is often performed in organic solvents like dichloromethane or ethanol under reflux conditions. Purification methods include recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions

This compound can undergo various chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation : Using agents like potassium permanganate can convert it into corresponding amine oxides.

- Reduction : Reducing agents like lithium aluminum hydride can yield the corresponding amine.

This compound exhibits biological activity primarily through its ability to interact with nucleophilic sites in biomolecules. The bromopropyl group can form covalent bonds with nucleophilic amino acids in proteins or nucleotides in DNA, leading to modifications that may alter their function. This compound acts as an alkylating agent, introducing alkyl groups into target molecules, which can significantly affect their biological activity.

Biological Applications

- Cellular Studies : The compound is used to study the effects of brominated amines on cellular processes, particularly in protein and nucleic acid modifications through alkylation reactions.

- Medicinal Chemistry : It shows promise as a building block for developing new therapeutic agents due to its versatile chemical properties.

- Pharmaceuticals and Agrochemicals : It serves as an intermediate in the synthesis of more complex organic molecules, contributing to pharmaceuticals and agrochemicals.

Case Studies

- Protein Modification : Research has demonstrated that this compound can effectively modify proteins, impacting their functionality and stability. Such modifications are crucial for understanding protein interactions and developing targeted therapies.

- Therapeutic Development : In medicinal chemistry, compounds derived from this brominated amine have been explored for their potential to inhibit specific enzymes involved in metabolic pathways, showcasing their relevance in drug discovery .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(3-Bromopropyl)-N-methylcyclobutanamine | Brominated amine, alkylating agent | Protein modification, potential therapeutic applications |

| N-(3-Chloropropyl)-N-methylcyclobutanamine | Chlorinated variant, different reactivity | Less effective than brominated analog |

| N-Methylcyclobutanamine | Lacks bromopropyl group, altered chemical properties | Limited biological activity |

Propriétés

IUPAC Name |

N-(3-bromopropyl)-N-methylcyclobutanamine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c1-10(7-3-6-9)8-4-2-5-8;/h8H,2-7H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJLOWJFHCPMDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCBr)C1CCC1.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.